

Toxicological Profile of Coal Tar Derivatives: An In-depth Technical Guide

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Compound of Interest

Compound Name: Coal tar

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **coal tar** derivatives, with a focus on their carcinogenic and genotoxic properties. The information is intended for researchers, scientists, and professionals involved in drug development and toxicological risk assessment. **Coal tar**, a complex mixture of hundreds of compounds, primarily polycyclic aromatic hydrocarbons (PAHs), has been utilized for its therapeutic properties, particularly in dermatology. However, its use is associated with significant toxicological concerns, necessitating a thorough understanding of its risk profile.^{[1][2][3]}

Physicochemical Properties and Composition

Coal tar is a black, viscous liquid generated from the destructive distillation of coal.^{[1][4]} Its composition is highly variable and depends on the temperature of carbonization, but it is predominantly composed of PAHs, phenols, and heterocyclic compounds.^{[4][5]} High-temperature **coal tars** contain a higher percentage of aromatic compounds compared to low-temperature tars.^[5] Key constituents of toxicological concern include benzene, toluene, naphthalene, anthracene, and a variety of PAHs such as benzo[a]pyrene (BaP), which is one of the most thoroughly studied and potent carcinogens.^{[1][6][7]}

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The primary routes of human exposure to **coal tar** derivatives are dermal contact, inhalation, and ingestion.[8] Dermal absorption of **coal tar** constituents has been demonstrated in both animals and humans, leading to systemic distribution.[9] Following absorption, PAHs are distributed to various tissues, with a tendency to accumulate in adipose tissue due to their lipophilic nature.

Metabolism is a critical step in the toxicology of **coal tar** derivatives, particularly PAHs. These compounds undergo metabolic activation, primarily by cytochrome P450 (CYP) enzymes such as CYP1A1 and CYP1B1, to form reactive electrophilic metabolites.[10][11][12] A key example is the metabolic activation of benzo[a]pyrene to its ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), which can covalently bind to DNA to form adducts.[6][10][11][12][13][14] These DNA adducts are considered to be the initiating event in PAH-induced carcinogenesis.[3] The induction of CYP1A1 is mediated by the Aryl Hydrocarbon Receptor (AHR).[10]

Toxicological Endpoints

Carcinogenicity

Coal tar and **coal tar** pitches are classified as known human carcinogens (Group 1) by the International Agency for Research on Cancer (IARC).[15] Occupational exposure to **coal tar** is associated with an increased risk of skin, lung, bladder, kidney, and digestive tract cancers.[5][8][15][16] Therapeutic use of **coal tar** preparations has also been linked to an increased risk of skin cancer.[8][16]

Animal studies have consistently demonstrated the carcinogenicity of **coal tar**. Dermal application of **coal tar** has been shown to induce skin tumors in mice and rabbits, and lung tumors in rats.[8][17][18] Inhalation exposure to **coal tar** aerosols has resulted in skin and lung tumors in mice and rats.[8][17][18]

Genotoxicity

Coal tar and its constituents, particularly PAHs, are genotoxic. They can induce mutations and chromosomal damage. The genotoxic mechanism is primarily attributed to the formation of DNA adducts by reactive metabolites, which can lead to errors in DNA replication and repair.[3]

Coal tar preparations have been shown to be mutagenic in the Ames test (a bacterial reverse mutation assay) and to induce DNA damage in mammalian cells, as detected by the comet

assay.[2][9] Urine from patients treated with **coal tar** has also been found to be genotoxic in bacterial assays.[2][9]

Dermal and Systemic Toxicity

Besides carcinogenicity, dermal exposure to **coal tar** can cause skin irritation, folliculitis, and photosensitization.[9][19] Systemic effects following exposure to **coal tar** derivatives have also been reported. For instance, pyridine, a component of **coal tar**, has been associated with neurological effects.[1] Animal studies have shown various systemic effects, including weight loss, respiratory difficulty, and effects on the liver and ovaries.[2][9]

Quantitative Toxicological Data

The following tables summarize available quantitative data on the toxicity of major **coal tar** derivatives and the tumorigenicity of **coal tar** in animal studies.

Table 1: Acute and Subchronic Toxicity of Major **Coal Tar** Derivatives

Compound	Test Species	Route	LD50/LC50	NOAEL	LOAEL	Reference
Benzene	Rat	Oral	930 mg/kg	-	-	[20]
	Rat	Inhalation	13,700 ppm (4h)	-	-	[20]
Toluene	Rat	Oral	2,600 mg/kg	-	-	[21]
	Rat	Inhalation	8,000 ppm (4h)	-	-	[21]
Naphthalene	Rat	Oral	490 mg/kg	-	-	[21]
	Mouse	Inhalation	>340 mg/m ³ (2h)	-	-	[21]
Benzo[a]pyrene	Mouse	Oral	50 mg/kg	-	-	[4]
	Rat	Oral	-	10 mg/kg/day (developmental toxicity)	-	[4]

Table 2: Tumor Incidence in Mouse Skin Painting Studies with **Coal Tar**

Study	Mouse Strain	Treatment	Duration	Tumor Type	Tumor Incidence	Reference
Mukhtar et al. (1986)	SENCAR	Single application of crude coal tar (20 µL) followed by twice weekly TPA	11 weeks	Skin Papillomas	100% (3.3 tumors/mouse)	[7]
Murphy and Sturm (1925)	-	External application of tar	-	Lung Tumors	60.0% - 78.3%	[22]
Culp et al. (1998)	B6C3F1 (female)	Fed diet with coal tar mixture 1 (0.01% - 1.0%)	2 years	Hepatocellular adenomas/carcinomas , Alveolar/bronchiolar adenomas/carcinomas , Forestomach papillomas/carcinomas , Small intestine adenocarcinomas	Dose-related increase	[23]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the accurate assessment of **coal tar** derivatives.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471

The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical substances.[\[9\]](#)[\[16\]](#)

Principle: The assay utilizes several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine for *Salmonella*) due to mutations in the genes responsible for its synthesis.[\[7\]](#)[\[24\]](#) The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix, derived from rat liver homogenate).[\[24\]](#) If the substance is a mutagen, it will cause reverse mutations (reversions) in the bacteria, allowing them to synthesize the required amino acid and grow on a minimal agar medium lacking that amino acid. The number of revertant colonies is then counted.[\[7\]](#)[\[24\]](#)

Detailed Methodology:

- **Strain Preparation:** Overnight cultures of the selected bacterial strains (e.g., *S. typhimurium* TA98, TA100, TA1535, TA1537 and *E. coli* WP2 uvrA) are grown in nutrient broth.[\[25\]](#)
- **Metabolic Activation:** An S9 fraction, typically from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β -naphthoflavone, is prepared and mixed with a cofactor solution to create the S9 mix.[\[25\]](#)
- **Plate Incorporation Method:**
 - To 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution (at various concentrations), and 0.5 mL of S9 mix or a buffer (for experiments without metabolic activation).[\[25\]](#)
 - The mixture is briefly vortexed and poured onto the surface of a minimal glucose agar plate.[\[24\]](#)
- **Pre-incubation Method:**

- The test substance, bacterial culture, and S9 mix or buffer are incubated together at 37°C for a short period (e.g., 20-30 minutes) before adding the top agar and plating.[25]
- Incubation: The plates are incubated in the dark at 37°C for 48-72 hours.[25]
- Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible and significant positive response in at least one strain.[25]

In Vivo Alkaline Comet Assay - Based on OECD Guideline 489

The in vivo comet assay is a sensitive method for detecting DNA strand breaks in eukaryotic cells from various tissues of animals exposed to a test substance.[6][8][13][14]

Principle: Single cells or nuclei are embedded in a thin layer of agarose on a microscope slide. The cells are then lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid". The slides are then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing strand breaks, will migrate from the nucleoid towards the anode, forming a "comet tail". The amount of DNA in the tail relative to the head is proportional to the amount of DNA damage.[6][8][13][14]

Detailed Methodology:

- **Animal Dosing:** Animals (typically rodents) are administered the test substance, usually via the intended route of human exposure, for a defined period. A positive control (a known genotoxic agent) and a vehicle control group are included.[13][14]
- **Tissue Collection and Cell Preparation:** At the end of the treatment period, animals are euthanized, and the target tissues are collected. Single-cell suspensions are prepared from the tissues by mechanical and/or enzymatic disaggregation.[13]
- **Slide Preparation:** A small volume of the cell suspension is mixed with low-melting-point agarose and layered onto a pre-coated microscope slide.[14]
- **Lysis:** The slides are immersed in a high-salt lysis solution to lyse the cells and unfold the DNA.[6][14]

- **Alkaline Unwinding and Electrophoresis:** The slides are placed in an electrophoresis tank containing a high pH alkaline buffer to unwind the DNA and are then subjected to electrophoresis.[\[6\]](#)[\[13\]](#)
- **Neutralization and Staining:** The slides are neutralized, stained with a fluorescent DNA-binding dye (e.g., SYBR Green or propidium iodide), and viewed under a fluorescence microscope.[\[14\]](#)
- **Scoring:** The comets are scored either by visual classification or using image analysis software to quantify the percentage of DNA in the tail, tail length, and tail moment. An increase in these parameters in the treated groups compared to the control group indicates DNA damage.[\[14\]](#)

Mouse Skin Painting Bioassay for Carcinogenicity - Based on OECD Guideline 451

This long-term bioassay is used to assess the carcinogenic potential of a substance when applied dermally.[\[26\]](#)[\[27\]](#)

Principle: The test substance is repeatedly applied to a shaved area of the skin of mice for a significant portion of their lifespan. The animals are observed for the development of skin tumors and other toxic effects.

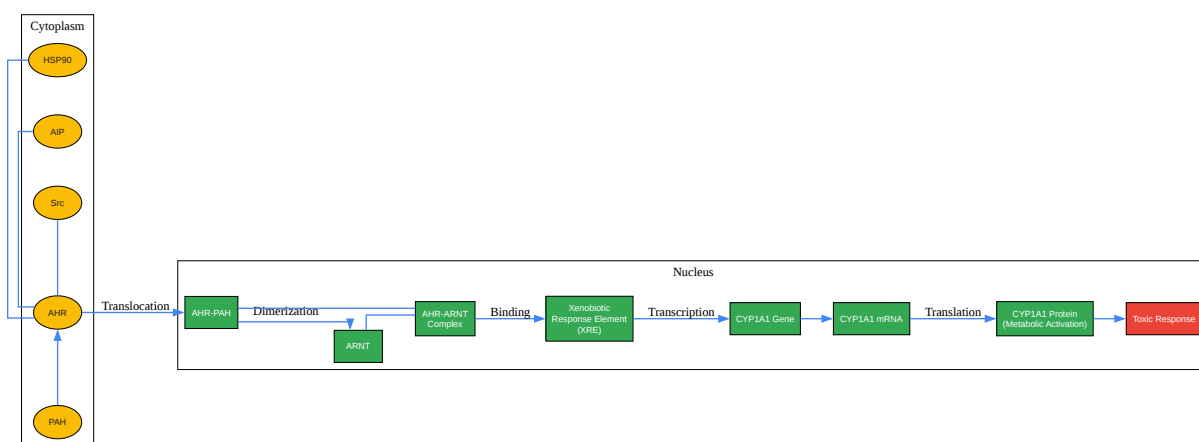
Detailed Methodology:

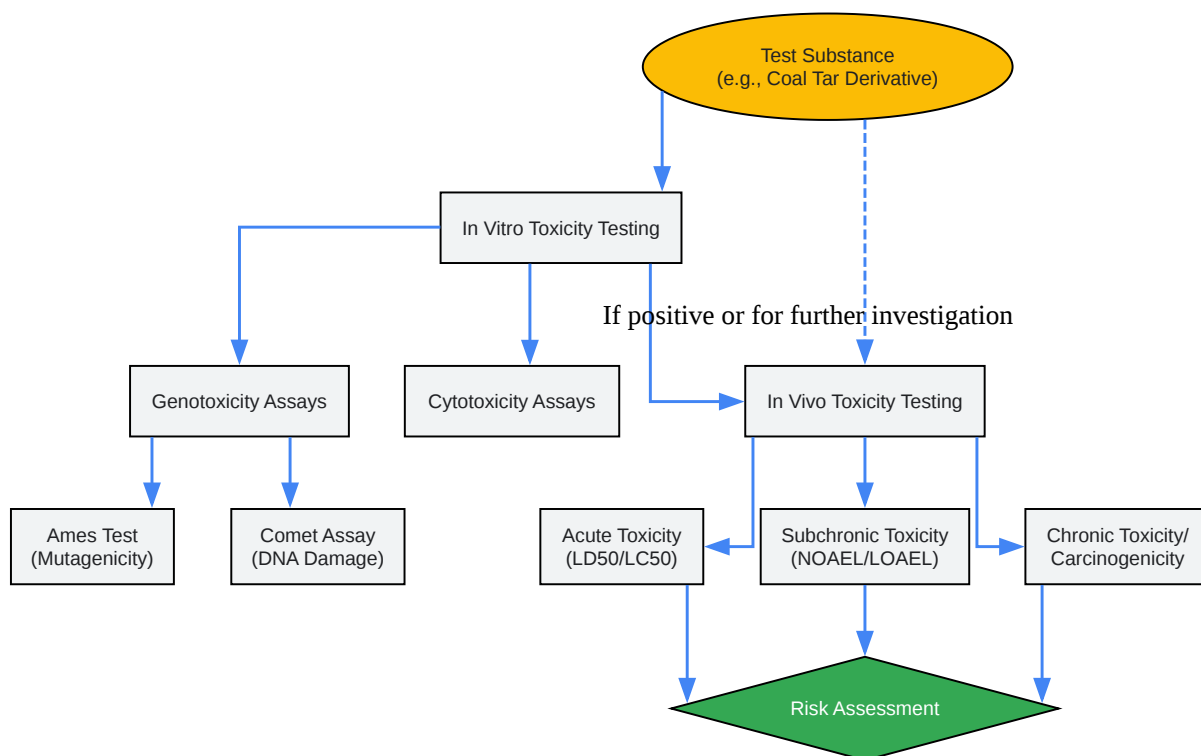
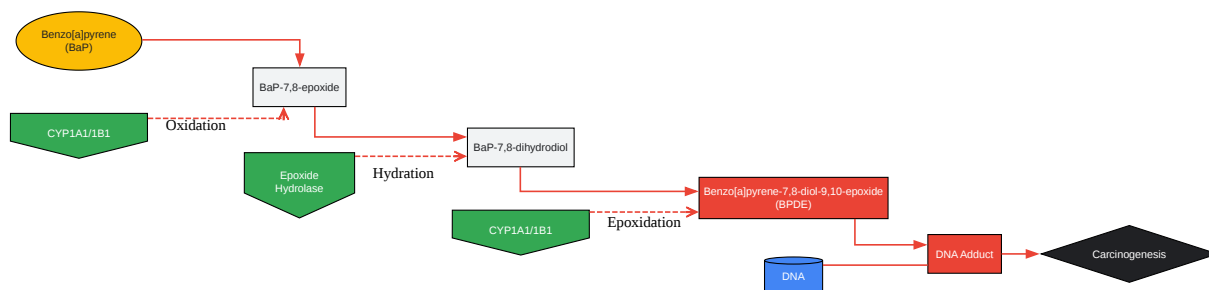
- **Animal Selection and Housing:** A sufficient number of mice of a single strain (e.g., SENCAR or C3H/HeN) are used. They are housed individually in a controlled environment.[\[5\]](#)
- **Dose Selection and Preparation:** At least three dose levels of the test substance and a vehicle control are used. The doses are selected based on the results of preliminary toxicity studies. The substance is typically dissolved or suspended in a suitable vehicle (e.g., acetone).[\[27\]](#)
- **Treatment:** A defined area of the dorsal skin of each mouse is shaved. The test substance is applied to the shaved area, typically twice a week, for the duration of the study (e.g., 18-24 months).[\[27\]](#)

- **Observations:** The animals are observed daily for clinical signs of toxicity. The application site is examined weekly for the appearance, size, and number of skin lesions (e.g., papillomas and carcinomas). Body weights are recorded regularly.[27]
- **Pathology:** At the end of the study, all animals are subjected to a full necropsy. All skin lesions and major organs are examined histopathologically.[5][27]
- **Data Analysis:** The incidence and multiplicity of skin tumors are statistically analyzed to determine if there is a significant increase in the treated groups compared to the control group.[26]

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental workflows are essential for understanding the toxicology of **coal tar** derivatives.





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